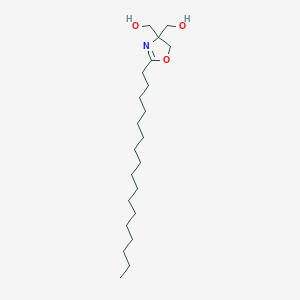
2-Heptadecyl-2-oxazoline-4,4-dimethanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Heptadecyl-2-oxazoline-4,4-dimethanol (HDO) is a synthetic compound that has gained attention in the scientific community due to its unique properties and potential applications. HDO is a surfactant that is commonly used in various industries, including food, cosmetics, and pharmaceuticals. In recent years, HDO has also been studied extensively for its potential use in scientific research.
Wirkmechanismus
The mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol is not fully understood, but it is believed to interact with the lipid bilayer of cell membranes. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to increase the fluidity of lipid membranes, which may affect the function of membrane-bound proteins.
Biochemische Und Physiologische Effekte
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can inhibit the growth of various bacteria and fungi. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to affect the function of membrane-bound proteins, including ion channels and transporters. In vivo studies have shown that 2-Heptadecyl-2-oxazoline-4,4-dimethanol can affect the lipid metabolism of animals, leading to changes in lipid levels in the blood and liver.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol in lab experiments is its ability to solubilize hydrophobic compounds, such as lipids and proteins. 2-Heptadecyl-2-oxazoline-4,4-dimethanol is also relatively non-toxic, making it a safe option for use in biological experiments. One limitation of using 2-Heptadecyl-2-oxazoline-4,4-dimethanol is its potential to interact with other compounds in complex ways, which may complicate data interpretation.
Zukünftige Richtungen
There are several potential future directions for research on 2-Heptadecyl-2-oxazoline-4,4-dimethanol. One area of interest is the development of new antibiotics based on the antimicrobial properties of 2-Heptadecyl-2-oxazoline-4,4-dimethanol. Another area of interest is the study of 2-Heptadecyl-2-oxazoline-4,4-dimethanol's effects on lipid metabolism and its potential use in the treatment of metabolic disorders. Additionally, further research is needed to fully understand the mechanism of action of 2-Heptadecyl-2-oxazoline-4,4-dimethanol and its effects on membrane-bound proteins.
Synthesemethoden
2-Heptadecyl-2-oxazoline-4,4-dimethanol can be synthesized through a series of chemical reactions. The most common method involves the reaction of heptadecanoic acid with ethylenediamine to produce heptadecyl-2-oxazoline. This intermediate is then further reacted with formaldehyde to produce 2-Heptadecyl-2-oxazoline-4,4-dimethanol. The synthesis of 2-Heptadecyl-2-oxazoline-4,4-dimethanol can be optimized by adjusting the reaction conditions, such as temperature and reactant concentrations.
Wissenschaftliche Forschungsanwendungen
2-Heptadecyl-2-oxazoline-4,4-dimethanol has been used in various scientific research applications, including as a surfactant in the preparation of nanoparticles and in the study of protein-lipid interactions. 2-Heptadecyl-2-oxazoline-4,4-dimethanol has also been shown to have antimicrobial properties, making it a potential candidate for use in the development of new antibiotics.
Eigenschaften
CAS-Nummer |
14466-50-3 |
|---|---|
Produktname |
2-Heptadecyl-2-oxazoline-4,4-dimethanol |
Molekularformel |
C22H43NO3 |
Molekulargewicht |
369.6 g/mol |
IUPAC-Name |
[2-heptadecyl-4-(hydroxymethyl)-5H-1,3-oxazol-4-yl]methanol |
InChI |
InChI=1S/C22H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-21-23-22(18-24,19-25)20-26-21/h24-25H,2-20H2,1H3 |
InChI-Schlüssel |
FFJWPXULECNYBC-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Kanonische SMILES |
CCCCCCCCCCCCCCCCCC1=NC(CO1)(CO)CO |
Andere CAS-Nummern |
14466-50-3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![6-(2-Diethylaminoethylamino)-2,4,9-(trimethyl)thiochromeno[2,3-b]pyridin-5-one](/img/structure/B87529.png)
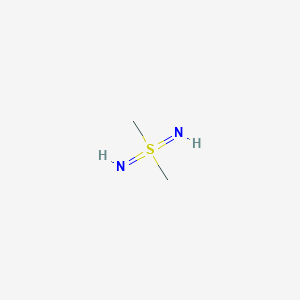
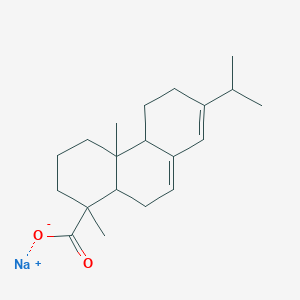
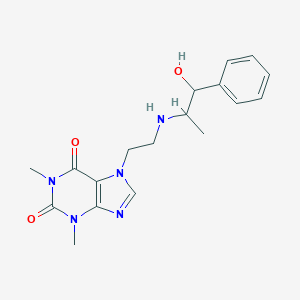
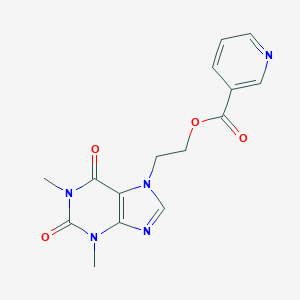

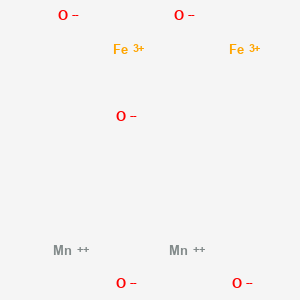

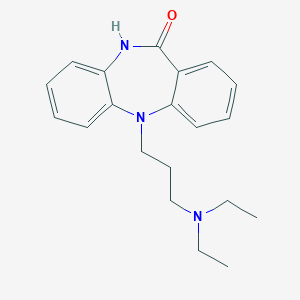
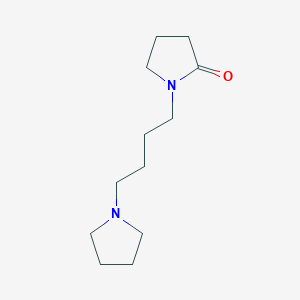
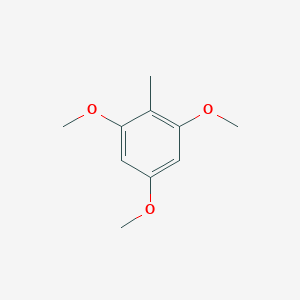
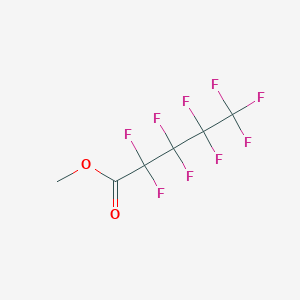
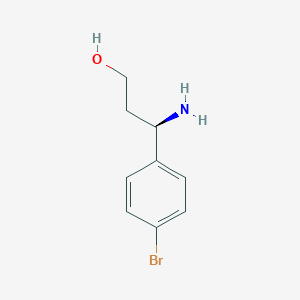
![{2-[3-(Dimethylamino)propoxy]phenyl}methanol](/img/structure/B87594.png)